

## Preliminary Pharmacological Profile of FR-145715: An Overview

Author: BenchChem Technical Support Team. Date: December 2025



For the attention of: Researchers, scientists, and drug development professionals.

This document provides a summary of the publicly available preliminary pharmacological information for the compound **FR-145715**. Despite extensive searches, detailed quantitative data, comprehensive experimental protocols, and specific signaling pathway information remain largely unavailable in the public domain. Consequently, this guide will outline the known characteristics of **FR-145715** and specify the information that is currently not accessible.

### **Compound Identification**

**FR-145715** is identified as a histamine H2 receptor antagonist. It has been noted for its specific anti-Helicobacter pylori activity and is suggested for research related to gastric lesions.



| Identifier        | Value                                                                                                                                          |
|-------------------|------------------------------------------------------------------------------------------------------------------------------------------------|
| Chemical Name     | N-((3-(2-((imino((2-<br>methoxyethyl)amino)methyl)amino)-4-<br>thiazolyl)phenyl)methyl)acetamide                                               |
| CAS Number        | 149917-31-7                                                                                                                                    |
| Molecular Formula | C16H21N5O2S                                                                                                                                    |
| Molecular Weight  | 347.44 g/mol                                                                                                                                   |
| SMILES            | CC(=O)NCc1cccc(c1)-c2csc(n2)NC(=N)NCCOC                                                                                                        |
| InChI             | InChI=1S/C16H21N5O2S/c1-11(22)19-9-12-4-3-5-13(8-12)14-10-24-16(20-14)21-15(17)18-6-7-23-2/h3-5,8,10H,6-7,9H2,1-2H3,(H,19,22) (H3,17,18,20,21) |

### **General Pharmacological Profile**

FR-145715 is characterized by a dual mechanism of action:

- Histamine H2 Receptor Antagonism: As an H2 antagonist, FR-145715 is expected to inhibit gastric acid secretion by blocking the action of histamine on parietal cells in the stomach.
  This is a well-established mechanism for the treatment of peptic ulcers and other acid-related gastrointestinal disorders.
- Anti-Helicobacter pylori Activity: The compound exhibits direct activity against H. pylori, a bacterium strongly associated with gastritis, peptic ulcer disease, and gastric cancer.
- Cytoprotective Effects: Literature suggests that **FR-145715** possesses cytoprotective properties, which may aid in the protection of the gastric mucosa from injury.

A key publication titled, "Pharmacological profile of **FR-145715**, a new H2 antagonist, studied using in vitro and in vivo models," likely contains detailed data; however, the full text of this article is not publicly accessible.

### **Quantitative Data**



A thorough search for quantitative pharmacological data, such as IC50 and Ki values for histamine H2 receptor binding and anti-H. pylori activity, did not yield any specific results. This information is crucial for a comprehensive understanding of the compound's potency and selectivity. Without access to the primary research papers, a structured table of quantitative data cannot be compiled.

### **Experimental Protocols**

Detailed methodologies for the key experiments that would have been conducted to establish the pharmacological profile of **FR-145715** are not available. This includes protocols for:

- In vitro receptor binding assays to determine affinity for the H2 receptor.
- Cell-based assays to measure the functional antagonism of histamine-stimulated pathways.
- In vitro microbiological assays to determine the minimum inhibitory concentration (MIC) against H. pylori.
- In vivo animal models of gastric acid secretion and peptic ulcer disease.
- Pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound.

#### **Signaling Pathways**

Due to the lack of detailed experimental data, a diagram of the specific signaling pathways modulated by **FR-145715** cannot be constructed. However, based on its classification as a histamine H2 receptor antagonist, its primary mechanism would involve the interruption of the Gs-protein coupled receptor (GPCR) signaling cascade initiated by histamine binding to the H2 receptor on gastric parietal cells.

A generalized diagram of the histamine H2 receptor signaling pathway is provided below for contextual understanding.





#### Click to download full resolution via product page

 To cite this document: BenchChem. [Preliminary Pharmacological Profile of FR-145715: An Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15610079#preliminary-pharmacological-profile-of-fr-145715]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com